Introduction: A Key Architectural Element in Modern Drug Discovery
Introduction: A Key Architectural Element in Modern Drug Discovery
An In-Depth Technical Guide to 7-Chloro-1H-indazole-4-boronic acid: Properties, Reactivity, and Applications
7-Chloro-1H-indazole-4-boronic acid (CAS No. 1451393-20-6) is a heterocyclic building block of significant interest to the medicinal chemistry community.[1] Its structure marries two highly valuable chemical motifs: the indazole core and the boronic acid functional group. The indazole scaffold is a "privileged" structure in drug discovery, recognized as a versatile bioisostere for other aromatic systems like phenols, offering potential improvements in metabolic stability and lipophilicity.[1] Indazole-containing compounds have demonstrated a wide spectrum of biological activities, with a particular prominence in the development of novel anticancer agents, such as kinase inhibitors, as well as anti-inflammatory and analgesic drugs.[1][2]
The boronic acid moiety imparts a unique and powerful reactivity, primarily serving as a versatile handle for palladium-catalyzed cross-coupling reactions.[1] This allows for the precise and efficient formation of carbon-carbon bonds, enabling chemists to construct complex molecular architectures that would be challenging to assemble through other means. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this high-value intermediate.
Physicochemical & Structural Properties
The fundamental properties of 7-Chloro-1H-indazole-4-boronic acid are summarized below. These data are critical for experimental design, including stoichiometry calculations, solvent selection, and analytical characterization.
| Property | Value | Source |
| CAS Number | 1451393-20-6 | [1] |
| IUPAC Name | (7-chloro-1H-indazol-4-yl)boronic acid | [1] |
| Molecular Formula | C₇H₆BClN₂O₂ | [1] |
| Molecular Weight | 196.41 g/mol | Calculated |
| Appearance | Typically an off-white to light yellow solid | Inferred from similar compounds |
| Purity | Often supplied at ≥97% purity for R&D purposes | [1] |
| InChI Key | Data not available in search results | |
| SMILES | OB(O)c1ccc2c(c1Cl)cnn2 | Inferred from structure |
Synthesis and Purification: A Plausible Pathway
While a specific, published synthesis for 7-Chloro-1H-indazole-4-boronic acid was not found in the initial search, a plausible and efficient synthetic route can be designed based on established organometallic methodologies for the functionalization of heterocyclic systems.[3][4] The most direct approach involves the regioselective borylation of a 7-chloro-1H-indazole precursor.
The causality behind this proposed pathway lies in the ability to deprotonate specific positions on an aromatic ring using a strong base (like n-Butyllithium), creating a nucleophilic organolithium species. This intermediate can then react with an electrophilic boron source, such as triisopropyl borate, to form the boronate ester, which is subsequently hydrolyzed to the desired boronic acid. Protecting the indazole nitrogen (e.g., with a SEM or THP group) is often crucial to prevent side reactions and direct the lithiation to the desired C4 position.[3]
Caption: Plausible synthetic workflow for 7-Chloro-1H-indazole-4-boronic acid.
Purification Insights: Boronic acids can be challenging to purify via standard silica gel chromatography due to potential decomposition.[5] Common strategies include:
-
Recrystallization: If the product is sufficiently crystalline, this is often the preferred method.
-
Acid/Base Extraction: Exploiting the acidic nature of the boronic acid group to move it between aqueous and organic layers can remove neutral impurities.
-
Formation of Stable Adducts: Temporarily converting the boronic acid to a more stable derivative, such as a diethanolamine (DABO) boronate, can facilitate purification before releasing the free acid.[5]
Chemical Reactivity: The Suzuki-Miyaura Cross-Coupling Engine
The primary utility of 7-Chloro-1H-indazole-4-boronic acid lies in its function as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][6] This reaction is one of the most powerful and widely used methods for forming C(sp²)–C(sp²) bonds in modern organic synthesis.[6][7]
Mechanism and Rationale: The reaction proceeds via a well-established catalytic cycle. The choice of a palladium catalyst, a suitable base, and an appropriate solvent system is critical for success.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide or iodide).
-
Transmetalation: The boronic acid must first be activated by a base (e.g., Na₂CO₃, K₂CO₃) to form a more nucleophilic boronate species.[7] This boronate then transfers its organic group (the 7-chloro-1H-indazol-4-yl moiety) to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
This reaction's broad functional group tolerance, mild conditions, and the commercial availability of a vast array of boronic acids and halides make it a cornerstone of modern synthetic strategy, particularly in drug discovery where complex molecules are routinely assembled.[6][7]
Detailed Experimental Protocol: A Representative Suzuki-Miyaura Coupling
This protocol provides a self-validating, step-by-step methodology for a typical Suzuki-Miyaura reaction using 7-Chloro-1H-indazole-4-boronic acid.
Objective: To couple 7-Chloro-1H-indazole-4-boronic acid with a generic aryl bromide (Ar-Br).
Materials:
-
7-Chloro-1H-indazole-4-boronic acid (1.0 equiv)
-
Aryl Bromide (Ar-Br) (1.1 equiv)
-
Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (5 mol%)[2]
-
Base (e.g., Sodium Carbonate, Na₂CO₃) (2.5 equiv)[2]
-
Solvent: 1,4-Dioxane and Water (4:1 mixture)[2]
-
Inert Gas (Argon or Nitrogen)
Experimental Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add 7-Chloro-1H-indazole-4-boronic acid (0.1 mmol, 1.0 equiv), the aryl bromide (0.11 mmol, 1.1 equiv), sodium carbonate (0.25 mmol, 2.5 equiv), and the palladium catalyst (0.005 mmol, 5 mol%).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed. Causality: The Pd(0) catalyst is sensitive to oxidation, which would deactivate it. An inert atmosphere is essential for catalytic turnover.
-
Solvent Addition: Degas the 1,4-dioxane/water solvent mixture by bubbling argon through it for 15-20 minutes. Add the solvent (2 mL) to the flask via syringe. Causality: Degassing the solvent removes dissolved oxygen, further protecting the catalyst.
-
Reaction Execution: Place the flask in a pre-heated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 4-12 hours. The disappearance of the limiting starting material indicates completion.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure coupled product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Safety, Handling, and Storage
As with any laboratory chemical, proper safety precautions are essential when handling 7-Chloro-1H-indazole-4-boronic acid and its derivatives.
-
Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[8][9]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8][10] Avoid contact with skin, eyes, and clothing.[11] Wash hands thoroughly after handling.[8]
-
First Aid:
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][9] It is often recommended to store boronic acids under an inert atmosphere to prevent potential degradation over long periods.
Conclusion
7-Chloro-1H-indazole-4-boronic acid stands out as a highly valuable and versatile building block for synthetic and medicinal chemists. Its unique combination of a biologically relevant indazole core and a synthetically powerful boronic acid handle makes it an ideal starting point for the construction of complex molecules. A thorough understanding of its properties, reactivity—particularly in Suzuki-Miyaura coupling—and handling requirements empowers researchers to fully leverage its potential in the design and synthesis of next-generation therapeutics.
References
-
Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from [Link]
-
Kemix Pty Ltd. (n.d.). 7-Chloro-1H-indazole-4-boronic acid pinacol ester. Retrieved from [Link]
-
Boujdi, K., et al. (2021, February 10). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules. Retrieved from: [Link]
-
ResearchGate. (2025, August 7). Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities in Suzuki—Miyaura Cross-Coupling and Hydroxydeboronation Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]
-
ScienceOpen. (n.d.). Recent developments in the medicinal chemistry of single boron atom-containing compounds. Retrieved from [Link]
-
MDPI. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]
-
ResearchGate. (2021, February 1). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Retrieved from [Link]
- Wiley-VCH. (2005). Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. In D. G. Hall (Ed.), Boronic Acids.
-
ResearchGate. (n.d.). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids. Retrieved from [Link]
-
ChemRxiv. (2024, April 30). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. Retrieved from [Link]
-
VTechWorks. (2010, May 5). Synthesis and Application of Boronic Acid Derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Retrieved from [Link]
-
MDPI. (n.d.). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Retrieved from [Link]
Sources
- 1. 7-Chloro-1H-indazole-4-boronic Acid|CAS 1451393-20-6 [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. fishersci.com [fishersci.com]
- 9. angenechemical.com [angenechemical.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. fishersci.com [fishersci.com]
